molecular formula C24H51OPS3 B15180476 Phosphorotrithioic acid, S,S,S-trioctyl ester CAS No. 3819-72-5

Phosphorotrithioic acid, S,S,S-trioctyl ester

Cat. No.: B15180476
CAS No.: 3819-72-5
M. Wt: 482.8 g/mol
InChI Key: OJIXYZAGKLDHBN-UHFFFAOYSA-N
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Description

Phosphorotrithioic acid, S,S,S-trioctyl ester is an organophosphorus compound with the molecular formula C24H51OPS3. It is a colorless liquid that belongs to the class of organothiophosphorus compounds. This compound is known for its use in various industrial and agricultural applications, particularly as a defoliant in cotton farming.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorotrithioic acid, S,S,S-trioctyl ester can be synthesized through the reaction of phosphorotrithioic acid with octyl alcohol under controlled conditions. The reaction typically involves the use of a catalyst and is carried out in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

Phosphorotrithioic acid+3Octyl alcoholPhosphorotrithioic acid, S,S,S-trioctyl ester+3Water\text{Phosphorotrithioic acid} + 3 \text{Octyl alcohol} \rightarrow \text{this compound} + 3 \text{Water} Phosphorotrithioic acid+3Octyl alcohol→Phosphorotrithioic acid, S,S,S-trioctyl ester+3Water

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or other separation techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Phosphorotrithioic acid, S,S,S-trioctyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form this compound oxide.

    Hydrolysis: In the presence of water, it can hydrolyze to form phosphorotrithioic acid and octyl alcohol.

    Substitution: It can undergo substitution reactions where the octyl groups are replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.

    Hydrolysis conditions: Acidic or basic conditions can facilitate the hydrolysis of the ester.

    Substitution reagents: Alkyl halides or aryl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: this compound oxide.

    Hydrolysis: Phosphorotrithioic acid and octyl alcohol.

    Substitution: Various alkyl or aryl phosphorotrithioic acid esters.

Scientific Research Applications

Phosphorotrithioic acid, S,S,S-trioctyl ester has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Studied for its effects on enzyme activity and as a potential inhibitor of certain biological pathways.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Employed as a defoliant in agriculture, particularly in cotton farming, and as an additive in lubricants and plasticizers.

Mechanism of Action

The mechanism of action of phosphorotrithioic acid, S,S,S-trioctyl ester involves its interaction with biological molecules, particularly enzymes. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can disrupt various biological pathways, leading to the desired effects, such as defoliation in plants.

Comparison with Similar Compounds

Phosphorotrithioic acid, S,S,S-trioctyl ester can be compared with other similar compounds, such as:

    Phosphorodithioic acid, O,O,S-trimethyl ester: Similar in structure but contains different alkyl groups.

    Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester: Contains tert-butyl and diethyl groups instead of octyl groups.

Uniqueness

This compound is unique due to its specific alkyl groups, which confer distinct physical and chemical properties. Its use as a defoliant in agriculture sets it apart from other organophosphorus compounds that may have different applications.

Properties

CAS No.

3819-72-5

Molecular Formula

C24H51OPS3

Molecular Weight

482.8 g/mol

IUPAC Name

1-bis(octylsulfanyl)phosphorylsulfanyloctane

InChI

InChI=1S/C24H51OPS3/c1-4-7-10-13-16-19-22-27-26(25,28-23-20-17-14-11-8-5-2)29-24-21-18-15-12-9-6-3/h4-24H2,1-3H3

InChI Key

OJIXYZAGKLDHBN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSP(=O)(SCCCCCCCC)SCCCCCCCC

Origin of Product

United States

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